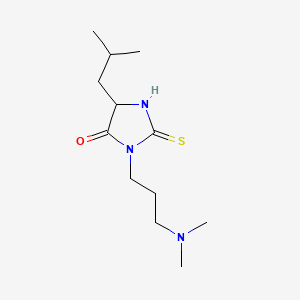
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thiohydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, an isobutyl group, and a thioxoimidazolidinone core. Its chemical properties make it a valuable intermediate in synthetic chemistry and a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 3-(dimethylamino)propylamine with isobutyl isocyanate under controlled conditions to form the intermediate. This intermediate is then reacted with carbon disulfide and a suitable base to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as lead acetate, can enhance the reaction rate and efficiency . Additionally, solvent-free synthesis methods are explored to reduce environmental impact and improve safety .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its thioxoimidazolidinone core can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the target site .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)propylamine: A simpler analog used in the synthesis of surfactants and other chemicals.
N,N-Dimethyl-1,3-propanediamine: Another related compound with applications in polymer chemistry and as a curing agent.
Uniqueness
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one is unique due to its thioxoimidazolidinone core, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from simpler analogs and enhances its utility in specialized applications .
Propriétés
Numéro CAS |
86503-13-1 |
|---|---|
Formule moléculaire |
C12H23N3OS |
Poids moléculaire |
257.40 g/mol |
Nom IUPAC |
3-[3-(dimethylamino)propyl]-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H23N3OS/c1-9(2)8-10-11(16)15(12(17)13-10)7-5-6-14(3)4/h9-10H,5-8H2,1-4H3,(H,13,17) |
Clé InChI |
MOYHQXSNWRSCJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C(=O)N(C(=S)N1)CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
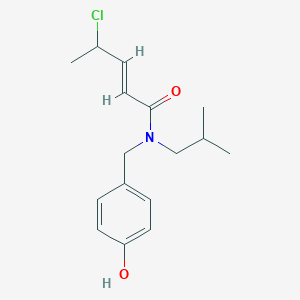
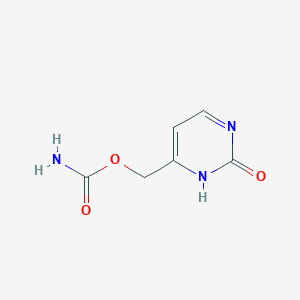
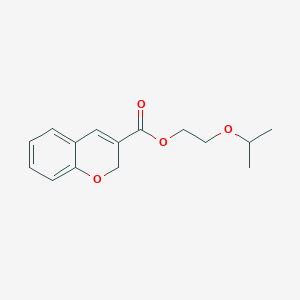
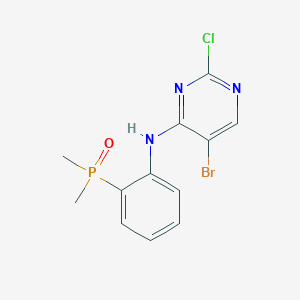
![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)
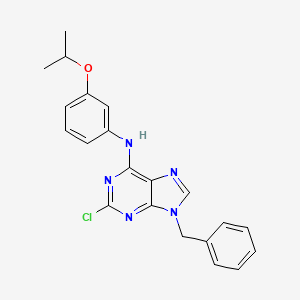
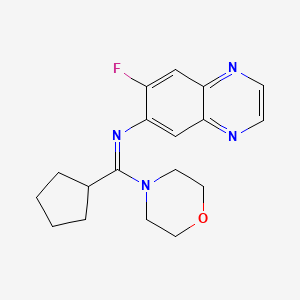
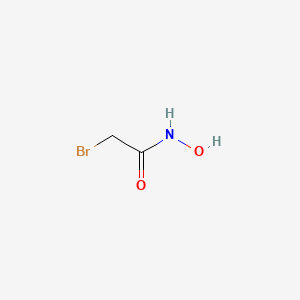
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)

